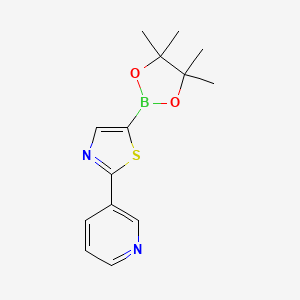

2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The compound’s structure includes a pyridine ring, a thiazole ring, and a boronic acid ester group, making it a useful building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester group through reactions such as halogen-metal exchange followed by borylation, or palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . These reactions are usually carried out under mild conditions to ensure the stability of the boronic ester group.

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions. This process is favored due to its mild reaction conditions and high functional group tolerance . The reagents used in these reactions are generally stable and environmentally benign, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester group into alcohols.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions are typically mild, ensuring the stability of the boronic ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced.

Scientific Research Applications

2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with nucleophiles, such as hydroxyl groups, forming reversible covalent bonds. This property makes the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester: Similar in structure but with the pyridine ring substituted at the 4-position.

2-Aminopyridine-5-boronic acid pinacol ester: Contains an amino group instead of a thiazole ring.

4-Pyridineboronic acid pinacol ester: Lacks the thiazole ring and has the boronic ester group attached to the pyridine ring.

Uniqueness

2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is unique due to its combination of a pyridine ring, a thiazole ring, and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.

Biological Activity

2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety and a boronic acid pinacol ester group. The structural characteristics contribute to its reactivity and interaction with biological targets.

- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors, particularly targeting serine proteases and certain kinases. The pinacol ester form enhances stability and bioavailability.

- Cellular Pathways : The compound may influence various signaling pathways, including those related to cancer cell proliferation and apoptosis. Its ability to interact with critical molecular targets makes it a candidate for further investigation in cancer therapy.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines, with potential selectivity. |

| Enzyme Inhibition | Inhibits specific kinases involved in tumor growth and survival pathways. |

| Antiviral Properties | Potential activity against viral infections, though further studies are needed. |

Anticancer Efficacy

A study evaluated the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in the FaDu hypopharyngeal tumor cells model, outperforming standard chemotherapeutic agents like bleomycin . The mechanism was linked to apoptosis induction via mitochondrial pathways.

Enzyme Targeting

Research indicated that the compound effectively inhibited phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cancer cell signaling pathways. The IC50 value was determined to be around 52 μM, indicating moderate potency . This inhibition leads to reduced cell survival and proliferation in treated cancer cells.

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 52 | PI3K Inhibition |

| Compound A (related thiazole derivative) | 45 | Anticancer |

| Compound B (pyridine derivative) | 60 | Antiviral |

Properties

IUPAC Name |

2-pyridin-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-6-5-7-16-8-10/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYJMDDAYUSDHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.